molecular formula C29H42N8O4S B1335249 PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE) CAS No. 84313-44-0

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE)

Cat. No.: B1335249
CAS No.: 84313-44-0
M. Wt: 598.8 g/mol
InChI Key: WCSPDMCSKYUFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE is a synthetic peptide with the molecular formula C29H42N8O4S and a molecular weight of 598.769 g/mol. This compound is known for its unique structure, which includes phenylalanine, methionine, and arginine residues. It is often used in scientific research due to its potential biological activities and applications.

Scientific Research Applications

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

FMRFamide is known to regulate various cellular functions and possess pharmacological actions, such as anti-opiate effects . In Mercenaria mercenaria, FMRFamide has been isolated and demonstrated to increase both the force and frequency of the heartbeat through a biochemical pathway that is thought to involve the increase of cytoplasmic cAMP in the ventricular region . In invertebrates, the FMRFamide-related peptides are known to affect heart rate, blood pressure, gut motility, feeding behaviour, and reproduction .

Future Directions

The discovery of endogenous opioid peptides accentuated the highly promising potential of designing drugs based on them . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides . This suggests that “H-Phe-D-met-arg-phe-NH2” and related peptides may have potential applications in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Amide bonds with various functional groups.

Comparison with Similar Compounds

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can be compared to other peptides with similar structures, such as:

    PHENYL-METHIONINE-ARGININE-PHENYL AMIDE: Lacks the D-configuration in arginine.

    PHENYL-METHIONINE-D-ARGININE-ALANINE AMIDE: Contains alanine instead of phenylalanine.

    PHENYL-METHIONINE-D-ARGININE-GLYCINE AMIDE: Contains glycine instead of phenylalanine.

These comparisons highlight the unique properties of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE, such as its specific amino acid sequence and configuration, which contribute to its distinct biological activities and applications.

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPDMCSKYUFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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